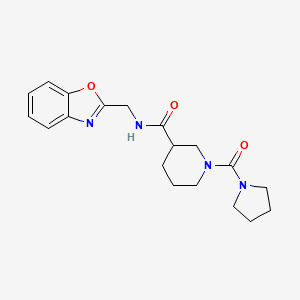![molecular formula C15H25N5O2 B6792883 4-Methyl-2-[3-(2-methyl-3-pyrrolidin-1-ylpyrrolidin-1-yl)-3-oxopropyl]-1,2,4-triazol-3-one](/img/structure/B6792883.png)
4-Methyl-2-[3-(2-methyl-3-pyrrolidin-1-ylpyrrolidin-1-yl)-3-oxopropyl]-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[3-(2-methyl-3-pyrrolidin-1-ylpyrrolidin-1-yl)-3-oxopropyl]-1,2,4-triazol-3-one is a complex organic compound featuring a triazole ring, pyrrolidine rings, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[3-(2-methyl-3-pyrrolidin-1-ylpyrrolidin-1-yl)-3-oxopropyl]-1,2,4-triazol-3-one typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine intermediates, followed by the formation of the triazole ring. Common reagents include methylating agents, oxidizing agents, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[3-(2-methyl-3-pyrrolidin-1-ylpyrrolidin-1-yl)-3-oxopropyl]-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[3-(2-methyl-3-pyrrolidin-1-ylpyrrolidin-1-yl)-3-oxopropyl]-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Triazole derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole, exhibit similar chemical properties and reactivity.
Uniqueness
4-Methyl-2-[3-(2-methyl-3-pyrrolidin-1-ylpyrrolidin-1-yl)-3-oxopropyl]-1,2,4-triazol-3-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-methyl-2-[3-(2-methyl-3-pyrrolidin-1-ylpyrrolidin-1-yl)-3-oxopropyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-12-13(18-7-3-4-8-18)5-9-19(12)14(21)6-10-20-15(22)17(2)11-16-20/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJITSKBHAQYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)CCN2C(=O)N(C=N2)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone](/img/structure/B6792800.png)
![[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6792806.png)
![[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(1-cyclopentylpyrrolidin-2-yl)methanone](/img/structure/B6792811.png)
![3-Azabicyclo[3.3.1]nonan-3-yl-(3-fluorothiophen-2-yl)methanone](/img/structure/B6792817.png)
![[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone](/img/structure/B6792821.png)
![[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B6792826.png)
![[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone](/img/structure/B6792829.png)
![[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B6792837.png)
![6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl(oxan-2-yl)methanone](/img/structure/B6792867.png)
![3-[3-(6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl)-3-oxopropyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6792875.png)
![6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl-(4-methyl-3-methylsulfonylphenyl)methanone](/img/structure/B6792890.png)
![3-Cyclopropyl-2-(cyclopropylmethyl)-5-oxa-2-azaspiro[3.4]octane](/img/structure/B6792897.png)

![[3-(Imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidin-1-yl]-(1-prop-2-enylcyclobutyl)methanone](/img/structure/B6792907.png)
